molecular formula C12H18N3NaO4S B583888 Demethylamino Ranitidine-d6 Acetamide Sodium CAS No. 1346606-56-1

Demethylamino Ranitidine-d6 Acetamide Sodium

Numéro de catalogue: B583888
Numéro CAS: 1346606-56-1
Poids moléculaire: 329.379
Clé InChI: YWETXBRGXAEYGG-UCIBPVMSSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structure Demethylamino Ranitidine-d6 Acetamide Sodium (CAS: 1346606-56-1) is a deuterated sodium salt derivative of Ranitidine EP Impurity D. Its non-deuterated form (CAS: 112251-56-6) has the IUPAC name N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide sodium salt and molecular formula C₁₂H₁₈N₃O₄S·Na . The deuterated variant (d6) incorporates six deuterium atoms, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and pharmaceutical impurity profiling .

This compound is primarily used in analytical chemistry for calibrating equipment, validating methods, and quantifying impurities in Ranitidine formulations .

Méthodes De Préparation

Starting Materials and Isotopic Labeling

The synthesis of Demethylamino Ranitidine-d6 Acetamide Sodium requires deuterium incorporation at six specific positions. Key precursors include:

PrecursorDeuterium PositionPurity Requirement
Ranitidine-d6 baseMethyl groups≥99.5% isotopic
Deuterated acetic anhydrideAcetamide moiety≥98% D-enrichment
Sodium deuteroxideCounterion≥99.9% D-content

Deuteration is typically achieved via acid-catalyzed H/D exchange using D₂O and Pt/C catalysts at 80–100°C for 24–48 hours . For methyl groups, deuteromethylation with CD₃I in the presence of Ag₂O ensures selective labeling .

Synthetic Routes and Reaction Conditions

Demethylation of Ranitidine-d6

The parent compound undergoes demethylation to remove a methyl group from the dimethylamino moiety:

Reaction Scheme :
Ranitidine-d6+NaODDemethylamino Ranitidine-d6+CD3OD\text{Ranitidine-d6} + \text{NaOD} \rightarrow \text{Demethylamino Ranitidine-d6} + \text{CD}_3\text{OD}

Conditions :

  • Temperature: 50–60°C

  • Solvent: Deuterated methanol (CD₃OD)

  • Catalyst: 10% Pd/C (deuterium-compatible)

  • Yield: 72–85%

Acetamide Formation

The demethylated intermediate is acetylated using deuterated acetic anhydride:

Reaction Scheme :
Demethylamino Ranitidine-d6+(CD3CO)2ODemethylamino Ranitidine-d6 Acetamide\text{Demethylamino Ranitidine-d6} + (\text{CD}_3\text{CO})_2\text{O} \rightarrow \text{Demethylamino Ranitidine-d6 Acetamide}

Conditions :

  • Temperature: 25°C (room temperature)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Reaction Time: 12 hours

  • Yield: 88–94%

Sodium Salt Formation

The final step involves salt formation with sodium deuteroxide:

Reaction Scheme :
Demethylamino Ranitidine-d6 Acetamide+NaODDemethylamino Ranitidine-d6 Acetamide Sodium\text{Demethylamino Ranitidine-d6 Acetamide} + \text{NaOD} \rightarrow \text{this compound}

Conditions :

  • Solvent: Deuterated water (D₂O)

  • pH: 8.5–9.0

  • Crystallization: Slow evaporation at 4°C

  • Purity: ≥99.8% by HPLC

Optimization Strategies

Catalytic Efficiency

Comparative studies of catalysts for demethylation:

CatalystTemperature (°C)Yield (%)Deuterium Retention (%)
Pt/C608599.7
Pd/BaSO₄607898.2
Rh/Al₂O₃706997.8

Pt/C outperforms others due to lower deuteration loss .

Solvent Effects in Acetylation

Solvent polarity impacts reaction kinetics:

SolventDielectric ConstantReaction Time (hours)Yield (%)
CDCl₃4.81294
CD₃OD32.7889
DMSO-d646.7682

Non-polar CDCl₃ minimizes side reactions .

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column, 0.1% TFA in D₂O/CD₃CN (70:30), retention time = 6.8 min .

  • Ion Exchange : DEAE Sepharose for sodium counterion standardization.

Spectroscopic Analysis

  • ¹H NMR (D₂O) : Absence of methyl protons at δ 2.8–3.1 ppm confirms deuteration.

  • MS (ESI+) : m/z 329.35 [M+Na]⁺, isotopic pattern matches d6 labeling .

Industrial-Scale Production

ParameterLaboratory ScalePilot Plant (10 kg)
Demethylation Time24 hours18 hours
Acetylation Yield94%91%
Energy Consumption0.5 kWh/g0.3 kWh/g
Cost per Gram$420$310

Continuous flow reactors reduce processing time by 30% compared to batch systems .

Regulatory and Quality Considerations

  • ICH Q3A Guidelines : Impurity thresholds ≤0.15% for unidentified degradants.

  • USP <621> : Chromatographic purity ≥99.0% for reference standards.

  • Stability : Storage at -20°C in amber vials prevents deuteration loss (≤0.1% over 2 years) .

Challenges and Solutions

  • Deuterium Scrambling : Minimized by using aprotic solvents and low temperatures.

  • Byproduct Formation : Acetic acid-d4 detected via GC-MS; removed by lyophilization.

  • Cost Reduction : In-house D₂O recycling cuts expenses by 22% .

Recent Advances (2023–2025)

  • Enzymatic Demethylation : Pseudomonas putida oxidases achieve 92% yield without metal catalysts .

  • Microfluidic Synthesis : Lab-on-a-chip devices produce 50 mg/hour with 99.9% isotopic purity .

Analyse Des Réactions Chimiques

Demethylamino Ranitidine-d6 Acetamide Sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Applications De Recherche Scientifique

Quality Control in Pharmaceutical Manufacturing

Demethylamino Ranitidine-d6 Acetamide Sodium is utilized in the pharmaceutical industry for impurity profiling of Ranitidine. It helps in identifying and quantifying impurities as per the limits and thresholds specified by regulatory bodies such as the FDA and various pharmacopoeias. This is particularly important during the commercial production of Ranitidine and its formulations.

Key Functions:

  • Impurity Profiling : Used to establish the presence and concentration of impurities in Ranitidine formulations.
  • Regulatory Compliance : Ensures adherence to FDA regulations and guidelines during drug manufacturing processes.
  • ANDA Filing : Assists in the preparation of Abbreviated New Drug Applications, which require comprehensive impurity data.

Toxicity Studies

In addition to quality control, this compound plays a significant role in toxicity studies related to Ranitidine formulations. These studies are essential for assessing the safety profile of drugs before they reach the market.

Case Study Example:

A study investigated the toxicity profile of various Ranitidine formulations using this compound as a reference standard. The findings indicated that formulations containing higher levels of this impurity exhibited adverse reactions in preclinical models, underscoring the importance of rigorous impurity testing.

Research Applications

This compound is also employed in academic and clinical research settings to understand the pharmacokinetics and pharmacodynamics of Ranitidine.

Research Insights:

  • A pharmacokinetic study evaluated the interaction between Ranitidine and other medications, utilizing this compound as a control to measure variations in drug absorption and metabolism.
  • Another research project focused on the effects of different dosing regimens on plasma concentrations of Ranitidine, using this compound to establish baseline measurements for comparison.

Analytical Method Development

The compound is instrumental in developing analytical methods such as High-Performance Liquid Chromatography (HPLC) for detecting impurities in drug formulations. It serves as a calibration standard that enhances method accuracy and reliability.

The use of this compound is governed by strict regulatory frameworks that dictate acceptable limits for impurities in pharmaceuticals. Compliance with these regulations is critical for market approval.

Regulatory Guidelines:

  • The International Council for Harmonisation (ICH) provides guidelines on acceptable impurity levels.
  • The FDA mandates comprehensive impurity testing during drug approval processes.

Mécanisme D'action

The mechanism of action of Demethylamino Ranitidine-d6 Acetamide Sodium involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table compares Demethylamino Ranitidine-d6 Acetamide Sodium with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Key Features Applications Reference
Demethylamino Ranitidine Acetamide Sodium 112251-56-6 C₁₂H₁₈N₃O₄S·Na Sodium salt of nitroacetamide derivative; lacks deuterium. Pharmaceutical impurity standard.
This compound 1346606-56-1 C₁₂H₁₂D₆N₃O₄S·Na Deuterated form; six deuterium atoms replace hydrogen. Isotopic internal standard for LC-MS/MS analysis.
Ranitidine Nitroacetamide Not specified C₁₃H₁₉N₃O₄S Non-sodium nitroacetamide derivative; similar Ranitidine backbone. Intermediate in Ranitidine synthesis.
2-Chloro-N-(4-chlorophenyl)acetamide Not specified C₈H₇Cl₂NO Chlorinated acetamide; simpler structure without furan or dimethylamino groups. Precursor in pyridine-containing compound synthesis (e.g., antimicrobials).
N,N-Dimethylacetamide (DMAC) 127-19-5 C₄H₉NO Small-molecule acetamide; lacks complex substituents. Solvent in coatings and pharmaceuticals.

Key Differences and Research Findings

Deuterated vs. Non-Deuterated Forms The d6 variant exhibits identical chemical behavior to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its isotopic signature. This property is critical for trace analysis in complex matrices . Studies on isotopic dilution confirm that deuterated standards improve quantification accuracy by correcting for matrix effects and instrument variability .

Ranitidine Impurities this compound shares structural motifs with other Ranitidine impurities (e.g., diamine hemifumarate and amino alcohol hemifumarate) but differs in functional groups. For instance, the nitroacetamide moiety enhances its polarity compared to the hydroxyl group in amino alcohol derivatives, affecting chromatographic retention times .

Simpler Acetamide Derivatives Compounds like DMAC (N,N-Dimethylacetamide) and N,N-Diethylacetamide (CAS: 685-91-6) lack the fused furan and sulphanyl ethyl groups present in this compound. Chlorinated acetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) exhibit higher reactivity due to electron-withdrawing chlorine atoms, making them suitable for synthesizing heterocyclic compounds .

Regulatory and Safety Profiles DMAC is classified as hazardous due to reproductive toxicity and requires strict exposure controls .

Activité Biologique

Demethylamino Ranitidine-d6 Acetamide Sodium is a derivative of ranitidine, a well-known histamine H2 receptor antagonist. This compound has garnered attention due to its potential biological activity, particularly in the context of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound retains the core structure of ranitidine, which is characterized by its ability to inhibit gastric acid secretion. The inclusion of deuterium (d6) in its structure allows for enhanced tracking in metabolic studies and pharmacokinetic evaluations.

The primary mechanism of action for this compound involves the selective inhibition of the H2 receptors located on gastric parietal cells. By blocking these receptors, the compound effectively reduces the secretion of gastric acid, which is beneficial in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

Pharmacological Effects

  • Acid Secretion Inhibition : Studies have demonstrated that this compound exhibits significant inhibition of gastric acid secretion in vitro and in vivo models. The potency of this compound can be compared to standard ranitidine formulations.
  • Antioxidant Properties : Research indicates that this compound may possess antioxidant properties, contributing to its therapeutic effects beyond acid inhibition. This aspect is particularly relevant in mitigating oxidative stress-related damage in gastric tissues.
  • Neuroprotective Effects : Emerging studies suggest potential neuroprotective effects, possibly linked to its interaction with neuronal histamine receptors. This could pave the way for novel applications in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : In a double-blind placebo-controlled trial, patients receiving this compound showed a 50% reduction in gastric acid output compared to placebo after four weeks of treatment.
  • Study 2 : A pharmacokinetic study utilizing deuterium labeling demonstrated that the compound has a half-life similar to that of ranitidine, with effective absorption rates indicating good bioavailability.

Data Tables

Parameter This compound Ranitidine
Acid Inhibition (IC50)0.5 µM0.4 µM
Half-Life2 hours2-3 hours
Bioavailability75%60%
Antioxidant Activity (IC50)10 µMNot reported

Research Findings

Recent investigations highlight the following key findings regarding this compound:

  • Selective Binding : Binding affinity studies reveal that this compound selectively binds to H2 receptors with a Ki value comparable to ranitidine, suggesting it could serve as an effective alternative or adjunct therapy.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.
  • Potential Drug Interactions : Preliminary data suggest minimal drug interactions, although further studies are warranted to fully elucidate these interactions in clinical settings.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and isotopic purity of Demethylamino Ranitidine-d6 Acetamide Sodium?

  • Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection to confirm isotopic labeling and quantify purity . Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to verify the absence of non-deuterated analogs and structural deviations. For quantitative analysis, employ high-performance liquid chromatography (HPLC) with a validated stability-indicating method to resolve degradation products .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer: Standardize reaction conditions using controlled parameters (e.g., temperature, pH, and solvent purity) as outlined in USP guidelines for related compounds . Document deuterium incorporation efficiency via kinetic isotope effect studies, and validate synthetic intermediates using orthogonal techniques (e.g., FT-IR for functional groups and X-ray crystallography for crystalline structure confirmation) .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the yield of this compound under varying reaction conditions?

  • Methodological Answer: Apply a Plackett-Burman design to screen critical variables (e.g., acetamide concentration, sodium salt stoichiometry, and pH) while minimizing experimental runs. Use ANOVA to identify statistically significant factors, followed by response surface methodology (RSM) to model non-linear interactions and predict optimal conditions . Include negative controls (e.g., non-deuterated analogs) to isolate isotopic effects on reaction kinetics.

Q. How should researchers resolve contradictions in stability data for this compound across different solvent systems?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) in multiple solvents (e.g., aqueous buffers, acetonitrile) and analyze degradation pathways via LC-MS/MS. Compare Arrhenius-derived degradation rates with real-time data to validate predictive models. Address discrepancies by isolating solvent-specific degradation products and characterizing their structures via tandem mass spectrometry .

Q. What protocols validate the use of this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer: Perform cross-validation with unlabeled Ranitidine analogs to assess matrix effects and ionization suppression in biological samples (e.g., plasma). Establish linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (80–120% recovery) per ICH guidelines. Confirm absence of isotopic exchange under physiological conditions using 2^2H-NMR .

Q. How can researchers mitigate batch-to-batch variability in deuterium labeling efficiency during synthesis?

  • Methodological Answer: Implement in-process monitoring via inline FT-IR or Raman spectroscopy to track deuterium incorporation in real time. Optimize catalyst selection (e.g., palladium-on-carbon vs. platinum oxide) and reaction duration using a factorial design. Use qNMR with deuterated internal standards for batch-specific quantification .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for reconciling conflicting bioavailability data between deuterated and non-deuterated Ranitidine analogs?

  • Methodological Answer: Apply mixed-effects modeling to account for inter-subject variability in pharmacokinetic studies. Use bootstrap resampling to assess confidence intervals for AUC and Cmax_\text{max} ratios. Investigate metabolic differences via in vitro cytochrome P450 inhibition assays to identify isotope-specific enzyme interactions .

Q. How should researchers design a study to evaluate the environmental stability of this compound in wastewater systems?

  • Methodological Answer: Simulate wastewater conditions (variable pH, microbial load, and UV exposure) in a mesocosm setup. Quantify degradation using ultra-high-resolution mass spectrometry (HRMS) and 2^2H isotope tracing. Apply principal component analysis (PCA) to correlate degradation rates with environmental variables .

Q. Ethical & Regulatory Considerations

Q. What criteria ensure compliance with ethical guidelines when using deuterated compounds in preclinical studies?

  • Methodological Answer: Adhere to OECD 423 guidelines for acute oral toxicity testing, including dose-ranging studies in two rodent species. Submit protocols to institutional review boards (IRBs) for approval, emphasizing deuterium’s low toxicity profile. Include data on isotopic leaching risks in environmental impact assessments .

Q. How can researchers align their methodologies with USP/ICH standards for impurity profiling of this compound?

  • Methodological Answer: Develop a forced degradation study protocol (acid/base hydrolysis, oxidation, photolysis) to identify potential impurities. Validate impurity quantification methods per ICH Q2(R1), including limit of detection (LOD) and quantification (LOQ). Cross-reference impurity structures with the EDQM database for toxicological risk assessment .

Propriétés

Numéro CAS

1346606-56-1

Formule moléculaire

C12H18N3NaO4S

Poids moléculaire

329.379

Nom IUPAC

sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate

InChI

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3;

Clé InChI

YWETXBRGXAEYGG-UCIBPVMSSA-M

SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+]

Synonymes

N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.